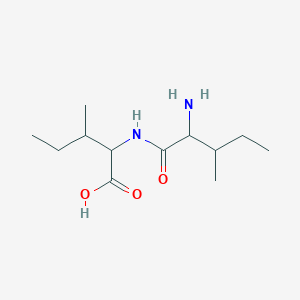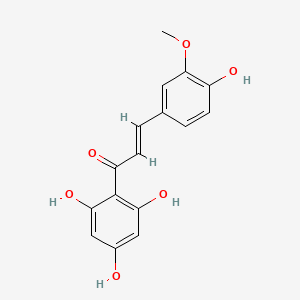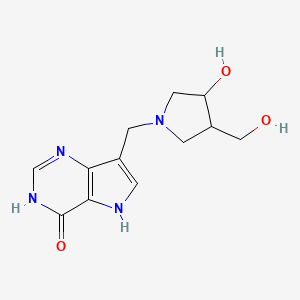
Methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2',3',4',6'-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside is a complex carbohydrate derivative. This compound is part of the glycoside family, which are molecules where a sugar is bound to another functional group via a glycosidic bond. These compounds are significant in various biological processes and have applications in medicinal chemistry and synthetic organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the mannopyranoside are protected using acetyl groups to prevent unwanted reactions.
Formation of Benzylidene Acetal: The 4,6-hydroxyl groups are protected as a benzylidene acetal.
Glycosylation: The protected mannopyranoside is then glycosylated with another mannopyranosyl unit.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of such complex molecules often involves automated synthesis using solid-phase techniques or flow chemistry to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group.
Reduction: Reduction reactions can target the acetyl groups or the allyl group.
Substitution: Substitution reactions can occur at the hydroxyl groups once they are deprotected.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products
The major products depend on the specific reactions but can include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry
Synthesis of Complex Carbohydrates: Used as intermediates in the synthesis of more complex oligosaccharides.
Glycosylation Studies: Helps in understanding the mechanisms of glycosylation reactions.
Biology
Cell Surface Interactions: Studied for its role in cell surface carbohydrate interactions.
Enzyme Substrates: Used as substrates for glycosidase enzymes.
Medicine
Drug Development: Potential use in the development of glycoside-based drugs.
Vaccine Development: Studied for its role in the synthesis of carbohydrate-based vaccines.
Industry
Biotechnology: Used in the synthesis of glycosylated proteins and other biotechnological applications.
作用机制
The mechanism of action of Methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside involves its interaction with specific molecular targets such as enzymes or receptors. The glycosidic bonds and the specific arrangement of the sugar units play a crucial role in its biological activity.
相似化合物的比较
Similar Compounds
Methyl alpha-D-mannopyranoside: A simpler glycoside with similar sugar units.
Methyl 4,6-O-benzylidene-alpha-D-mannopyranoside: Lacks the allyl and acetyl groups but has the benzylidene protection.
Methyl 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranoside: Similar acetyl protection but lacks the allyl and benzylidene groups.
Uniqueness
The uniqueness of Methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2’,3’,4’,6’-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside lies in its specific combination of protective groups and glycosidic linkages, which confer distinct chemical and biological properties.
属性
分子式 |
C31H40O15 |
|---|---|
分子量 |
652.6 g/mol |
IUPAC 名称 |
[3,4,5-triacetyloxy-6-[(6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C31H40O15/c1-7-13-37-27-25(24-22(43-30(27)36-6)15-39-29(45-24)20-11-9-8-10-12-20)46-31-28(42-19(5)35)26(41-18(4)34)23(40-17(3)33)21(44-31)14-38-16(2)32/h7-12,21-31H,1,13-15H2,2-6H3 |
InChI 键 |
LREVFJBIKFYMNU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OCC=C)OC)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)

![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)

![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)



